4-bromo-7H-pyrrolo[2,3-c]pyridazine
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Overview
Description
4-Bromo-7H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, and a bromine atom attached to the fourth position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7H-pyrrolo[2,3-c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate at room temperature. The mixture is then heated to reflux, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-7H-pyrrolo[2,3-c]pyridazine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and antimicrobial agents.
Biological Studies: It serves as a probe in biological studies to investigate the mechanisms of action of different enzymes and receptors.
Material Science: The compound is used in the development of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-7H-pyrrolo[2,3-c]pyridazine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through the inhibition or activation of these targets, leading to changes in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure but differ in the fused ring system, which includes a pyrazine ring instead of a pyridazine ring.
Pyridazine Derivatives: Compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have a similar pyridazine ring but differ in the substituents and fused ring systems.
Uniqueness
4-Bromo-7H-pyrrolo[2,3-c]pyridazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable scaffold in medicinal chemistry and other scientific research applications .
Biological Activity
4-Bromo-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The biological activity of this compound is linked to its interaction with various molecular targets. Although comprehensive studies are still ongoing, preliminary findings suggest that this compound may exhibit antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.
The precise mechanism of action for this compound is not fully elucidated. However, it is known to interact with specific enzymes and proteins within parasitic organisms. For instance, it has been implicated in the inhibition of pteridine reductase 1 (PTR1), an enzyme critical for the survival of Trypanosoma species. Inhibiting this enzyme disrupts the parasite's ability to synthesize essential metabolites, leading to reduced viability and proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-c]pyridazine derivatives. The introduction of various substituents at different positions on the pyrrolo ring can significantly influence the compound's potency and selectivity.
Substituent Position | Effect on Activity | Notes |
---|---|---|
4-Bromo | Enhances antiparasitic activity | Bromine substituents can increase lipophilicity and cellular uptake. |
5-Alkyl | Varies; generally increases activity | Larger alkyl groups may enhance hydrophobic interactions with target enzymes. |
6-Hydrophilic | Generally decreases activity | Hydrophilic groups may hinder membrane permeability. |
Case Studies and Research Findings
- Antiparasitic Activity : In vitro studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridazine exhibit significant antitrypanosomal activity. For example, a series of substituted pyrrolo compounds were evaluated for their inhibitory effects on PTR1 and showed promising results against T. brucei cultures .
- In Vivo Evaluations : Further investigations into the in vivo efficacy of these compounds are underway. Initial animal model studies indicated that certain derivatives could effectively reduce parasitemia in infected mice, suggesting potential therapeutic applications .
- Comparative Studies : A comparative analysis with other pyrrole-based compounds revealed that while many exhibit similar biological activities, the unique structural features of this compound may confer specific advantages in terms of potency and selectivity against parasitic infections .
Future Directions
Research into this compound is still in its early stages. Future studies should focus on:
- Optimization of Derivatives : Systematic modification of the compound to enhance its pharmacological profile.
- Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.
- Clinical Trials : Progressing from preclinical models to clinical trials to evaluate safety and efficacy in humans.
Properties
Molecular Formula |
C6H4BrN3 |
---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
4-bromo-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10) |
InChI Key |
CLEIPHTZDPZJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CN=N2)Br |
Origin of Product |
United States |
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